3H-Indazol-6-amine
Description
Significance of Indazole Heterocycles in Medicinal Chemistry Research
Indazole-containing derivatives are recognized as one of the most important heterocycles in drug molecules. nih.govpnrjournal.com Their significance stems from their wide array of biological activities, including anti-inflammatory, antitumor, antimicrobial, anti-HIV, and antiarrhythmic properties. nih.govontosight.airesearchgate.net The diverse functionalities that can be introduced onto the indazole core allow for the fine-tuning of its interaction with biological targets, making it a "privileged scaffold" in drug discovery. researchgate.netontosight.ainih.gov
The therapeutic potential of the indazole moiety is underscored by its presence in several FDA-approved drugs. pnrjournal.com These compounds target a range of diseases, highlighting the versatility of the indazole scaffold in addressing various medical needs. rsc.org For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy, while Granisetron serves as a 5-HT3 antagonist to prevent chemotherapy-induced nausea. nih.govpnrjournal.com The successful application of these drugs in clinical settings continues to motivate research into new indazole-based therapeutic agents. researchgate.netpnrjournal.com
Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Pazopanib | Anticancer (tyrosine kinase inhibitor) |
| Axitinib | Anticancer (tyrosine kinase inhibitor) |
| Entrectinib | Anticancer (tyrosine kinase inhibitor) |
| Granisetron | Antiemetic (5-HT3 antagonist) |
| Lonidamine | Anticancer (antiglycolytic drug) |
This table is generated based on information from source pnrjournal.com.
Overview of the 3H-Indazole Tautomeric Form in Research Context
Indazole can exist in different isomeric forms known as tautomers due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. caribjscitech.com The three possible tautomers are 1H-indazole, 2H-indazole, and 3H-indazole. austinpublishinggroup.comnih.govchemicalbook.com The relative stability and prevalence of these tautomers have been subjects of theoretical and experimental investigation. austinpublishinggroup.com
Among the three, the 1H-indazole tautomer is the most predominant and thermodynamically stable form. nih.govresearchgate.net Theoretical calculations and experimental studies have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 2.3 kcal/mol. austinpublishinggroup.comchemicalbook.com This stability is attributed to its benzenoid structure, in contrast to the quinonoid structure of the 2H-form. researchgate.netresearchgate.net
The 3H-indazole tautomer, sometimes referred to as isoindazole, is the least common and is generally considered non-aromatic. chemicalbook.comconnectjournals.com Consequently, only a few examples of 3H-indazoles, typically bearing alkyl or aryl substituents on the five-membered ring, have been documented in scientific literature. austinpublishinggroup.comchemicalbook.com The formation and stability of a specific tautomer can be influenced by substitution patterns and the surrounding chemical environment. austinpublishinggroup.com
Research Context of 3H-Indazol-6-amine as a Versatile Chemical Entity
This compound, also known as 6-aminoindazole, serves as a crucial building block in synthetic organic and medicinal chemistry. researchgate.netjocpr.com Its utility lies in its bifunctional nature, possessing both a reactive amine group and an indazole core that can be further modified. This makes it a versatile intermediate for constructing more complex molecules with desired pharmacological profiles. jocpr.com
A significant application of a 6-aminoindazole derivative is in the synthesis of the anticancer drug Pazopanib. preprints.orgmdpi.com In a reported synthetic route, 3-methyl-1H-indazol-6-amine is used as a key precursor. preprints.orgmdpi.com The synthesis involves the reduction of the corresponding 6-nitro-indazole to form the 6-amino group, which then undergoes further reactions, such as reductive amination and methylation, to build the final drug molecule. preprints.orgmdpi.com This highlights the role of the 6-aminoindazole scaffold as a foundational element for targeted cancer therapeutics. preprints.org
Furthermore, this compound is employed in the synthesis of other classes of biologically active compounds. For example, it can be reacted with various aromatic aldehydes to form Schiff bases. researchgate.netjocpr.com These resulting imine compounds are intermediates for creating a diverse library of derivatives, such as azetidinones and thiazolidinones, which have been investigated for a range of pharmacological activities including antimicrobial and anticancer effects. jocpr.com The reactivity of the amino group at the C6-position allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships in drug discovery programs. rsc.org
Table 2: Synthetic Utility of this compound
| Reactant | Reagents/Conditions | Product Type | Significance/Application |
|---|---|---|---|
| 4-Nitro-2-aminotoluene | Acetic Acid, then H₂ gas | 6-Aminoindazole | Preparation of the key intermediate. jocpr.com |
| 3-Methyl-6-nitro-1H-indazole | Tin(II) chloride dihydrate, HCl | 3-Methyl-1H-indazol-6-amine | Intermediate for Pazopanib synthesis. preprints.orgmdpi.com |
| 6-Aminoindazole | Substituted aromatic aldehydes | Schiff Bases (Azomethines) | Intermediates for various heterocyclic compounds with pharmacological activities. jocpr.com |
| 2,3-dimethyl-2H-indazole-6-amine | Phenyl isocyanate, CDI | Urea (B33335) derivatives | Investigated for biological activity. google.com |
This table is generated based on information from sources jocpr.compreprints.orgmdpi.comgoogle.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOCOTSYVQOIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3h Indazol 6 Amine and Its Derivatives
Strategies for the Formation of the 6-Amino Indazole Moiety
The introduction of the crucial 6-amino group onto the indazole scaffold is predominantly accomplished by the reduction of a corresponding 6-nitroindazole precursor. This transformation can be achieved through several reliable methods, including catalytic hydrogenation and chemical reduction systems.
Reduction of Nitro-Substituted Indazole Precursors
The conversion of the nitro group at the 6-position of the indazole ring to an amine is a fundamental step in the synthesis of 3H-Indazol-6-amine. This reduction is a well-established transformation in organic synthesis, with several reagents and conditions being effectively employed.
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst and a hydrogen source to effect the transformation.
Iron in the presence of an acid , such as hydrochloric acid (Fe/HCl), is a classic and cost-effective method for the reduction of aromatic nitro compounds to their corresponding primary amines. chemrxiv.orgdoubtnut.comvedantu.com The reaction proceeds through a series of electron and proton transfers, with iron acting as the electron donor in the acidic medium. doubtnut.com While being a robust method, the workup can sometimes be challenging due to the formation of iron salts. researchgate.net
Stannous chloride (SnCl₂) in the presence of a proton source, typically concentrated hydrochloric acid, is another effective reagent for the reduction of nitroindazoles. scispace.comresearchgate.netresearchgate.net This method is often preferred for its milder reaction conditions and good functional group tolerance. The reaction involves the transfer of electrons from the tin(II) species to the nitro group. Several studies have reported the successful use of SnCl₂ for the reduction of various nitroindazoles. researchgate.netresearchgate.net
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| 3-Methyl-6-nitroindazole | SnCl₂·2H₂O, Conc. HCl | 0 °C to RT | 3-Methyl-1H-indazol-6-amine HCl salt | 92% | chemicalbook.com |
| 4-Nitroindazoles | Anhydrous SnCl₂ in alcohol | Reflux | 4-Aminoindazole derivatives | Moderate | researchgate.net |
| 3-Halo-7-nitroindazoles | SnCl₂ | Not specified | 7-Aminoindazole derivatives | Not specified | researchgate.net |
Table 1: Examples of Nitro-Substituted Indazole Reduction using SnCl₂.
Beyond the classical Fe/HCl and SnCl₂ systems, other chemical reducing agents can be employed for the conversion of 6-nitroindazole to 6-aminoindazole. These alternatives can offer advantages in terms of selectivity, ease of workup, or compatibility with other functional groups.
For instance, catalytic transfer hydrogenation using reagents like hydrazine hydrate in the presence of a catalyst such as Palladium on carbon (Pd/C) can be an effective method. researchgate.net This approach avoids the need for handling gaseous hydrogen. Additionally, other metals like zinc in acidic media (e.g., Zn/AcOH) have also been reported for the reduction of aromatic nitro compounds. researchgate.net The choice of the reducing system often depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.
| Precursor | Reagent | Conditions | Product | Observations | Reference |
| Aromatic Nitro Compounds | Iron powder, Acetic Acid, Ethanol (B145695), Water | 30 °C, Ultrasonic irradiation | Aromatic Amines | Reaction completion monitored by TLC | scispace.com |
| 1N-protected 5-nitroindazole | H₂/Ni(Raney) or H₂/Pd(on activated carbon) | Not specified | 5-Aminoindazole derivatives | Good yields reported | researchgate.net |
| Aromatic Nitro Compounds | Sodium dithionite (B78146) | Not specified | Aromatic Amines | Effective in the absence of carbonyl or imine groups | researchgate.net |
Table 2: Alternative Chemical Reduction Systems for Nitroarenes.
Cyclization Reactions in Indazole Ring Synthesis
The formation of the indazole ring itself is a critical aspect of synthesizing this compound and its derivatives. Various cyclization strategies have been developed to construct this bicyclic heteroaromatic system.
Regioselective annulation reactions provide a powerful tool for the construction of the indazole ring system with control over the substitution pattern. These methods often involve the formation of new rings onto a pre-existing aromatic core. For example, the synthesis of substituted indazoles can be achieved through the cyclization of appropriately functionalized precursors. A study describes the synthesis of 6-azaindoles via a formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines, highlighting a regioselective approach to related heterocyclic systems. chemrxiv.orgrsc.org While not directly forming 6-aminoindazole, these strategies demonstrate the potential of annulation reactions in building complex heterocyclic scaffolds with regiocontrol.
Photochemical reactions can offer unique pathways to synthesize precursors that can be further elaborated to the desired indazole derivatives. The synthesis of indazolones, for instance, can be achieved through photochemical cyclization. These indazolones can then potentially be converted to aminoindazoles through subsequent chemical transformations. While specific examples leading directly to 6-aminoindazoles are not prevalent in the literature, the general approach of using photochemistry to construct the core indazole ring system is a viable synthetic strategy.
Functionalization and Derivatization Strategies of the this compound Core
The functionalization of the this compound core is a key strategy for the development of novel compounds. The two primary sites for modification are the C-3 position and the nitrogen atoms of the indazole ring system.
C-3 Position Functionalization
The C-3 position of the indazole ring is a common site for the introduction of various substituents to modulate the properties of the molecule. Cross-coupling reactions and the introduction of alkyl and aryl groups are prevalent methods for this purpose.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the C-3 functionalization of indazoles. researchgate.netscielo.brmdpi.com These reactions typically involve the coupling of a C-3 halogenated indazole derivative with a suitable coupling partner.
The Suzuki-Miyaura reaction, for instance, has been successfully employed for the synthesis of 3-aryl-1H-indazoles. In a representative example, 3-iodo-1H-indazole can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield the corresponding 3-aryl-1H-indazole derivatives. nih.gov This methodology has been shown to be compatible with a range of functional groups on the arylboronic acid. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| 3-iodo-N-Boc indazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-Phenyl-1H-indazole | >80 |
| 3-iodo-N-Boc indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)-1H-indazole | >80 |
| 3-iodo-N-Boc indazole | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-(2-Thienyl)-1H-indazole | >80 |
This table presents illustrative examples of Suzuki cross-coupling reactions for the C-3 arylation of an indazole core.
Beyond cross-coupling reactions, other methods for the introduction of alkyl and aryl substituents at the C-3 position have been developed. These can involve the reaction of a C-3 functionalized indazole with organometallic reagents or other carbon nucleophiles. The direct functionalization of the C-3 C-H bond is an area of ongoing research.
N-Substitution Reactions
The nitrogen atoms of the indazole ring, N1 and N2, are also key sites for functionalization. Alkylation and methylation are common strategies to introduce substituents at these positions, which can significantly influence the biological activity and physical properties of the resulting compounds.
The alkylation of indazoles can lead to a mixture of N1 and N2 isomers. nih.gov The development of regioselective alkylation methods is therefore crucial. Various reaction conditions, including the choice of base, solvent, and alkylating agent, have been explored to control the regioselectivity of these reactions. nih.gov
For example, the alkylation of 5-bromo-1H-indazole with ethyl bromide in the presence of cesium carbonate results in a mixture of the N1 and N2 isomers. nih.gov The two regioisomers can be separated and identified by spectroscopic methods. nih.gov
The synthesis of 1,3-dimethyl-1H-indazol-6-amine involves the methylation of 3-methyl-6-nitro-1H-indazole with dimethyl carbonate in the presence of a base, followed by the reduction of the nitro group. nih.gov This process yields a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole, which can be separated by chromatography. nih.gov
The regioselectivity of N-alkylation of indazoles is influenced by a combination of electronic and steric factors of the indazole core, as well as the reaction conditions. nih.govnih.gov The choice of base and solvent system can have a profound impact on the ratio of N1 to N2 alkylated products. nih.gov
For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective indazole alkylation. nih.govbeilstein-journals.org In contrast, different conditions can favor the formation of the N2 isomer. The presence of certain substituents on the indazole ring can also direct the alkylation to a specific nitrogen atom. nih.govresearchgate.net For example, C-7 substituted indazoles with electron-withdrawing groups have been shown to confer excellent N-2 regioselectivity. nih.govnih.gov
A study on the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that highly regioselective N1- and N2-alkylations can be achieved with excellent yields by controlling the reaction conditions. beilstein-journals.org Density functional theory (DFT) calculations suggest that a chelation mechanism favors the formation of N1-substituted products in the presence of cesium, while other non-covalent interactions drive the formation of the N2-product. beilstein-journals.org
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio |
| 5-bromo-1H-indazole | Ethyl bromide | Cs₂CO₃ | DMF | 1.2:1 |
| 3-carboxymethyl-indazole | n-pentyl bromide | NaH | THF | >99:1 |
| 7-NO₂-indazole | n-pentyl bromide | NaH | THF | 4:96 |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols | - | - | Highly selective for N1 or N2 depending on conditions |
This table summarizes the influence of substrates and reaction conditions on the regioselectivity of N-alkylation of indazoles.
Modifications at the 6-Amino Group
The 6-amino group on the indazole ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, is a cornerstone of synthetic aromatic chemistry. organic-chemistry.org This reaction opens a gateway to a plethora of functional groups that are otherwise difficult to introduce directly onto the aromatic ring. For this compound, this process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org The resulting 3H-indazol-6-diazonium salt is a highly valuable intermediate.
These diazonium salts are key precursors for Sandmeyer reactions, which utilize copper(I) salts as catalysts to replace the diazonium group with various nucleophiles. wikipedia.orglscollege.ac.in This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. lscollege.ac.inbyjus.com The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas (N₂). wikipedia.orgbyjus.com This aryl radical then reacts with the copper(II) species to yield the final substituted indazole and regenerate the copper(I) catalyst. wikipedia.org
Common transformations via the Sandmeyer reaction include:
Halogenation : The use of copper(I) chloride (CuCl) or copper(I) bromide (CuBr) allows for the synthesis of 6-chloro-3H-indazole and 6-bromo-3H-indazole, respectively. wikipedia.orglscollege.ac.in
Cyanation : Employing copper(I) cyanide (CuCN) facilitates the introduction of a nitrile group, yielding 6-cyano-3H-indazole. wikipedia.orglscollege.ac.in
Hydroxylation : The reaction can also be adapted to produce 6-hydroxy-3H-indazole using copper(I) oxide (Cu₂O) in the presence of an excess of copper(II) nitrate. wikipedia.orglscollege.ac.in
Table 1: Representative Sandmeyer Reactions for this compound
| Starting Material | Reagent | Product | Transformation |
|---|---|---|---|
| 3H-Indazol-6-diazonium salt | Copper(I) chloride (CuCl) | 6-Chloro-3H-indazole | Chlorination |
| 3H-Indazol-6-diazonium salt | Copper(I) bromide (CuBr) | 6-Bromo-3H-indazole | Bromination |
| 3H-Indazol-6-diazonium salt | Copper(I) cyanide (CuCN) | 6-Cyano-3H-indazole | Cyanation |
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. acs.org The 6-amino group of this compound can be readily acylated to form a wide range of amide derivatives. These amides serve as important templates for building larger molecules and are present in a significant percentage of available drugs. acs.org
The direct synthesis of amides from carboxylic acids and amines is a common approach. nih.govacs.org This transformation typically requires coupling agents to activate the carboxylic acid and facilitate the reaction. A general procedure involves reacting 1H-indazole-3-carboxylic acid with a desired amine in the presence of coupling agents like N-Hydroxybenzotriazole (HOBT) and (3-Dimethylamino-propyl)-ethyl-carbodiimide hydrochloride (EDC.HCl), with a base such as triethylamine (TEA) in a solvent like N,N-Dimethylformamide (DMF). This methodology can be adapted for the reaction between this compound and various carboxylic acids.
Another effective method utilizes borate esters, such as B(OCH₂CF₃)₃, as reagents for direct amidation. acs.orgnih.gov This approach is operationally simple and can be performed with equimolar amounts of the amine and carboxylic acid, often without the need for extensive purification procedures like aqueous workups or chromatography. nih.govacs.org
Table 2: General Conditions for Amide Formation
| Amine | Acid | Coupling System | Product |
|---|---|---|---|
| This compound | R-COOH | HOBT, EDC.HCl, TEA in DMF | N-(3H-Indazol-6-yl)amide |
Broad-Spectrum Catalytic Functionalizations
Transition-metal-catalyzed reactions have become indispensable tools for the functionalization of heterocyclic compounds, offering efficient and selective pathways to novel derivatives. nih.gov
The direct C-H arylation of indazoles, particularly at the C-3 position, has been a subject of significant research. nih.govrsc.org Palladium-catalyzed cross-coupling reactions are robust methods for this purpose. For instance, a practical protocol for the direct C-3 arylation of indazoles utilizes a Pd(II)/1,10-phenanthroline catalyst system to couple indazoles with aryl iodides or bromides. nih.govrsc.org While these methods typically target the C-H bonds of the indazole core, the principles of catalytic C-N bond formation can be applied to the 6-amino group. Methodologies such as the Buchwald-Hartwig amination could be employed for the N-arylation or N-alkylation of this compound, reacting it with aryl or alkyl halides in the presence of a palladium catalyst and a suitable base. The functionalization of the indazole core can be achieved through various transition-metal-catalyzed C-H activation and annulation strategies, leading to structurally complex derivatives. nih.gov
Catalytic methods for the direct halogenation and cyanation of the indazole ring provide efficient routes to functionalized intermediates, which are valuable for further synthetic modifications via cross-coupling reactions. chim.it
Halogenation : Direct bromination of the indazole ring at the C-3 position can be achieved efficiently under mild, ultrasound-assisted conditions using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. nih.gov This method is compatible with a variety of functional groups on the indazole scaffold. nih.gov Other organocatalytic systems can also be employed for the halogenation of indazoles using N-halosuccinimides. researchgate.net
Cyanation : A regioselective C-H cyanation of 2H-indazoles has been developed using a Rh(III) catalyst. acs.org This chelation-assisted strategy employs N-cyano-N-phenyl-p-toluenesulfonamide as the cyanating agent, providing access to ortho-cyanated phenylindazoles with good functional group tolerance. acs.org Similarly, palladium-catalyzed cyanation of (hetero)aryl halides offers a mild and efficient route to nitriles, which can be applied to halogenated indazole precursors. acs.org These catalytic protocols represent powerful tools for introducing the synthetically versatile cyano group onto the indazole framework.
Table 3: Catalytic Functionalization Methods for the Indazole Scaffold
| Reaction | Catalyst/Reagent | Position | Product Type |
|---|---|---|---|
| Arylation | Pd(OAc)₂ / 1,10-phenanthroline | C-3 | 3-Aryl-indazole |
| Bromination | DBDMH / Ultrasound | C-3 | 3-Bromo-indazole |
Spectroscopic and Structural Characterization in Research of 3h Indazol 6 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of 3H-indazol-6-amine derivatives, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for elucidating the core structure of indazole derivatives. The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J) provide a wealth of information about the molecular framework. mdpi.compreprints.org
In the ¹H NMR spectrum of 3-methyl-1H-indazol-6-amine, characteristic signals appear for the aromatic protons on the indazole ring. For instance, the proton at position 4 (H-4) typically appears as a doublet around 7.43 ppm, while the protons at positions 5 and 7 (H-5, H-7) are observed as a multiplet at approximately 6.55-6.57 ppm. The amine (NH₂) protons present a singlet around 3.84 ppm, and the methyl group (CH₃) at position 3 gives a singlet at 2.50 ppm. mdpi.compreprints.org
Upon N-methylation, these shifts are altered. For example, in N,2,3-trimethyl-2H-indazol-6-amine, the ¹H NMR spectrum shows distinct signals for the three methyl groups, and the aromatic protons shift accordingly. mdpi.compreprints.org Similarly, the ¹³C NMR spectra provide crucial data on the carbon skeleton. The carbons of the indazole ring resonate in the aromatic region (typically 90-150 ppm), with quaternary carbons and carbons attached to heteroatoms showing distinct chemical shifts. mdpi.compreprints.org
Below are representative ¹H and ¹³C NMR data for key derivatives of this compound.
¹H NMR Chemical Shift Data of this compound Derivatives
| Compound | H-4 (ppm) | H-5 (ppm) | H-7 (ppm) | Other Key Signals (ppm) | Solvent |
|---|---|---|---|---|---|
| 3-methyl-1H-indazol-6-amine | 7.43 (d, J=8.5 Hz) | 6.57-6.55 (m) | 6.57-6.55 (m) | 9.44 (s, 1H, N-NH), 3.84 (s, 2H, NH₂), 2.50 (s, 3H, CH₃) | CDCl₃ |
| N,3-dimethyl-1H-indazol-6-amine | 7.28 (d, J=9.0 Hz) | 6.45 (dd) | 6.52 (s) | 3.97 (s, 3H, N-CH₃), 2.86 (s, 3H, N-CH₃), 2.49 (s, 3H, C-CH₃) | CDCl₃ |
¹³C NMR Chemical Shift Data of this compound Derivatives
| Compound | C-3 (ppm) | C-3a (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-7a (ppm) | Other Key Signals (ppm) | Solvent |
|---|---|---|---|---|---|---|---|---|---|
| N,3-dimethyl-1H-indazol-6-amine | 131.3 | 115.5 | 119.9 | 114.8 | 147.8 | 91.7 | 149.6 | 36.7 (N-CH₃), 30.8 (N-CH₃), 9.8 (C-CH₃) | CDCl₃ |
For more complex derivatives or in cases of isomeric ambiguity (e.g., N1 vs. N2 alkylation), advanced 2D NMR techniques are essential. dergipark.org.tr
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons, allowing for unambiguous assignment of ¹H-¹³C one-bond connectivities. core.ac.ukscience.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. core.ac.ukipb.pt This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. For example, HMBC correlations can definitively establish the position of alkyl groups on the indazole nitrogen atoms. dergipark.org.tr
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity. This is crucial for determining stereochemistry and confirming the regiochemistry of substitution, such as distinguishing between N1 and N2 isomers in alkylated indazoles. dergipark.org.tripb.pt
The combined use of these techniques was instrumental in the full structural characterization of compounds like N,2,3-trimethyl-2H-indazol-6-amine and a novel derivative, N,N,2,3-tetramethyl-2H-indazol-6-amine, confirming the connectivity and substitution patterns. mdpi.compreprints.org
To further validate experimental findings, theoretical calculations of NMR parameters are increasingly employed. The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to predict the magnetic shielding tensors of nuclei. acs.org These calculated shieldings can be converted into chemical shifts and compared with experimental data. imist.maresearchgate.net
For indazole systems, GIAO calculations at the Density Functional Theory (DFT) level, such as B3LYP/6-311++G(d,p), have been shown to provide excellent agreement with experimental ¹H, ¹³C, and ¹⁵N NMR chemical shifts. acs.orgresearchgate.net This computational analysis serves as a powerful predictive and confirmatory tool, aiding in the correct assignment of complex spectra and providing a sound theoretical basis for the observed experimental values. acs.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of this compound derivatives and for gaining structural insights through fragmentation analysis. tutorchase.comslideshare.net Electrospray ionization (ESI) is a commonly used soft ionization technique that provides the mass of the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular formula. mdpi.compreprints.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. clockss.org
The fragmentation patterns observed in the mass spectrum can also provide structural information. The cleavage of bonds within the molecule, such as the loss of methyl or amine groups, can help to confirm the proposed structure. tutorchase.comlibretexts.org
Mass Spectrometry Data for this compound Derivatives
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 3-methyl-1H-indazol-6-amine | C₈H₉N₃ | [M+H]⁺ | 148.08 | 147.9 |
| N,3-dimethyl-1H-indazol-6-amine | C₁₀H₁₃N₃ | [M+H]⁺ | 176.11 | 175.9 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.ukmsu.edu Different bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.
In the analysis of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups:
N-H stretch: Amines (R-NH₂) typically show one or two sharp to medium bands in the 3300-3500 cm⁻¹ region. libretexts.orgutdallas.edu For example, 3-methyl-1H-indazol-6-amine exhibits characteristic N-H stretching bands at 3382 and 3180 cm⁻¹. mdpi.compreprints.org The N-H stretch of the indazole ring itself can also be observed.
C-H stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from methyl or methylene (B1212753) groups are found just below 3000 cm⁻¹ (e.g., 2926 cm⁻¹ in N,N,2,3-tetramethyl-2H-indazol-6-amine). mdpi.compreprints.orgmdpi.com
C=N and C=C stretch: The stretching vibrations of the C=N and C=C bonds within the indazole ring system typically appear in the 1500-1650 cm⁻¹ region. mdpi.compreprints.org
Infrared Absorption Data for this compound Derivatives (in cm⁻¹)
| Compound | N-H stretch | C-H (sp³) stretch | C=N / C=C stretch |
|---|---|---|---|
| 3-methyl-1H-indazol-6-amine | 3382, 3180 | - | 1640, 1520 |
| N,3-dimethyl-1H-indazol-6-amine | 3422 | 2982, 2904 | 1645, 1560, 1513 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized this compound derivatives. mjcce.org.mk
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction, to check the purity of a compound, and to determine the appropriate solvent system for column chromatography. mdpi.compreprints.org The retention factor (Rƒ) is a key parameter derived from TLC.
Column Chromatography: This is a standard preparative technique used to isolate and purify the desired product from a reaction mixture. clockss.orgderpharmachemica.com By using a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents), compounds are separated based on their differential adsorption. unipd.it In the synthesis of indazole derivatives, column chromatography is often a crucial step to obtain the final compound in high purity. mdpi.comderpharmachemica.com
The successful synthesis and characterization of these indazole derivatives often rely on optimizing reaction conditions to minimize the need for extensive chromatographic purification, which is particularly important for upscaling the synthesis. mdpi.compreprints.org
Advanced Theoretical and Computational Studies
Quantum Chemical Approaches to Molecular Structure and Reactivity
Quantum chemical methods are fundamental to investigating the electronic structure and predicting the behavior of indazole systems. These approaches model the molecule at the subatomic level, allowing for the calculation of various properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) has become a primary tool for studying indazole derivatives due to its balance of computational cost and accuracy. numberanalytics.com DFT calculations are widely employed to predict the geometric and electronic properties of these compounds. ugr.es For 6-aminoindazole, DFT has been used to investigate its fundamental energetic properties. A notable study employed the B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d) computational approach to determine the standard molar enthalpies of formation in the gaseous phase, providing crucial thermochemical data. acs.org
Furthermore, DFT is instrumental in structure-activity relationship (SAR) studies. For derivatives of 6-aminoindazole, computational modeling through DFT calculations can be used to predict binding affinities to biological targets, such as enzyme active sites, before undertaking synthetic efforts. nih.gov This predictive power helps in designing molecules with enhanced biological activity. nih.gov DFT-based descriptors are also used to train multidimensional linear regression models for predicting catalytic activity. chemrxiv.org
| Application | Typical DFT Functional/Basis Set | Information Obtained | Reference |
|---|---|---|---|
| Energetics Studies | B3LYP/6-311+G(2d,2p) | Standard molar enthalpies of formation | acs.org |
| Reactivity Prediction | B3LYP/6-311++G(d,p) | Isomer stability, reaction mechanisms | acs.org |
| Binding Affinity | Not specified | Prediction of interaction with biological targets | nih.gov |
| Reaction Yield Prediction | Not specified | Training data for Random Forest models | chemrxiv.org |
Ab initio (from first principles) molecular orbital calculations offer a high level of theory for studying molecular systems without reliance on empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) are used, often as benchmarks or when high accuracy is required. dovepress.com For the parent indazole molecule, ab initio studies have been performed to a high degree of accuracy, in some cases presumed to be more accurate than structures derived from experimental measurements. nih.gov
These methods are particularly useful for calculating fundamental electronic properties like ionization potential and electron affinity. dovepress.com While specific ab initio studies focusing solely on 3H-indazol-6-amine are not prevalent in the literature, the methodologies are directly applicable. For instance, calculations can determine the stability of the molecule upon gaining or losing an electron, which is critical for understanding its behavior in redox reactions and for the development of detection methods. dovepress.com Different basis sets, such as 6-31+G(d,p) or 6-311+G(3df,2p), can be evaluated to ensure satisfactory results for these properties. dovepress.com
Indazoles, including 6-aminoindazole, exhibit annular tautomerism, existing as interconvertible isomers that differ in the position of the N-H proton. The primary forms are 1H- and 2H-indazoles, with the 3H-tautomer also being a theoretical possibility. nih.gov Quantum chemical studies are essential for determining the relative stability of these tautomers. ogu.edu.tr
For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. DFT calculations (B3LYP/6-311++G(d,p)) on indazole indicated that the 1-substituted isomer is approximately 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. acs.org The relative energies can be influenced by substitution patterns and the surrounding chemical environment. ogu.edu.tr A specific study on the tautomerism of aminoindazole derivatives using quantum chemical methods has been reported, highlighting the importance of such calculations in understanding the structural preferences of this class of compounds. ogu.edu.tr This analysis is critical as the dominant tautomer dictates the molecule's reactivity and its interactions in biological systems.
| Indazole System | Computational Method | Property | Finding | Reference |
|---|---|---|---|---|
| Unsubstituted Indazole | B3LYP/6-311++G(d,p) | Energy Difference (1H vs 2H) | 1H tautomer is ~20 kJ/mol more stable | acs.org |
| Aminoindazole Derivatives | Quantum Chemical Methods | Tautomeric Preference | Relative stabilities are calculated to determine the most stable form | ogu.edu.tr |
| General Indazoles | Not specified | Thermodynamic Stability | 1H-Indazole is generally more thermodynamically stable than 2H-Indazole |
Mechanistic Investigations via Computational Modeling
Computational modeling extends beyond static properties to simulate the dynamics of chemical reactions. This allows for the elucidation of reaction mechanisms, the identification of key intermediates, and the prediction of product distributions.
Understanding how a reaction proceeds is crucial for optimizing conditions and improving yields. DFT computational modeling is a powerful tool for mapping the energy landscapes of reaction pathways. ethz.ch By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.
For reactions involving the indazole core, such as N-alkylation or addition to formaldehyde (B43269), computational studies can clarify the mechanism. acs.org For example, in the reaction of indazole with formaldehyde under acidic conditions, calculations helped to rationalize the formation of N1-substituted products. acs.org The process involves identifying the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction. The energy of this state (the activation barrier) determines the reaction rate. Such analyses are vital for understanding why certain isomers are formed preferentially and for designing new synthetic strategies. ethz.ch
Many reactions on the indazole ring can occur at multiple positions, leading to different isomers. Predicting this regioselectivity is a significant challenge in synthetic chemistry. Computational approaches, including both quantum mechanics and machine learning, are increasingly used to predict the most likely site of reaction. chemrxiv.orgnih.gov
For C–H functionalization reactions on heterocycles, machine learning models trained on data from DFT calculations can rapidly and reliably predict regioselectivity. nih.gov In other cases, the regioselectivity can be predicted by calculating and comparing the activation barriers for reaction at each potential site. beilstein-journals.org For instance, in palladium-catalyzed C-H activation, the reaction site for which the activation barrier is lowest is predicted to be the most probable one. beilstein-journals.org These computational predictions are then validated by comparison with experimental outcomes, providing a powerful feedback loop for refining both synthetic methods and theoretical models. nih.gov
Conformational Analysis and Molecular Dynamics
Conformational analysis and molecular dynamics (MD) are powerful computational tools used to understand the three-dimensional structure, stability, and dynamic behavior of a molecule.
A conformational analysis of this compound would identify the most stable spatial arrangements of its atoms. This involves calculating the potential energy of the molecule as specific bonds are rotated. Key areas of investigation would include the rotation of the amino (-NH2) group relative to the indazole ring and the planarity of the bicyclic system. The analysis would yield data on the relative energies of different conformers, identifying the global energy minimum structure, which is the most likely conformation to be observed under experimental conditions.
Molecular Dynamics (MD) simulations provide insights into how the molecule moves and interacts with its environment over time. nih.govbohrium.com In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, and the forces on each atom would be calculated. Newton's laws of motion are then used to predict the positions and velocities of the atoms over a series of small time steps. For this compound, an MD simulation could reveal:
The stability of the 3H-tautomer in solution compared to other tautomers like 1H- and 2H-indazole.
The dynamics of hydrogen bonding between the molecule and solvent molecules.
The flexibility of the indazole ring and the amino group.
Such studies on related indazole compounds have been used to understand their binding stability in biological systems, like enzymes, or their interaction with surfaces in materials science applications. nih.govnih.govresearchgate.net
Electronic Structure and Charge Distribution Studies
Studies into the electronic structure and charge distribution of a molecule explain its reactivity, polarity, and intermolecular interactions. Techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential Surfaces (MEPS) are central to this understanding. While specific data for this compound is not published, these analyses are routinely applied to novel compounds. vulcanchem.comislamiahcollege.edu.in
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals.
If applied to this compound, an NBO analysis would quantify the delocalization of the lone pair electrons from the amino group's nitrogen atom into the antibonding orbitals of the aromatic indazole ring. The key output of this analysis is the second-order perturbation theory energy, or E(2), which represents the stabilization energy from these donor-acceptor interactions.
| Donor NBO (Orbital) | Acceptor NBO (Orbital) | E(2) Stabilization Energy (kcal/mol) |
| LP (1) N(Amine) | π* (C5-C6) | Value |
| LP (1) N(Amine) | π* (C4-C9) | Value |
| π (C5-C6) | π* (N1-C9) | Value |
| π (C7-C8) | π* (C4-C9) | Value |
| (Note: This table is illustrative of the type of data generated and does not contain real values for this compound.) |
A Molecular Electrostatic Potential Surface (MEPS) is a 3D map of the electrostatic potential on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.
The MEPS map is color-coded to indicate different regions of electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas. These are prone to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, a MEPS analysis would likely show a high negative potential (red) around the nitrogen atoms of the indazole ring and the exocyclic amino group, due to their lone pairs of electrons. vulcanchem.com A region of positive potential (blue) would be expected around the hydrogen atoms of the amino group. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to the molecule's role in medicinal chemistry and materials science.
Role of 3h Indazol 6 Amine Derivatives in Medicinal Chemistry Research
Scaffold in the Design and Synthesis of Kinase Inhibitors
The indazole nucleus is a key component in the design of various kinase inhibitors due to its structural resemblance to the adenine (B156593) base of ATP, allowing it to effectively compete for the ATP-binding site on kinases. nih.govmdpi.com This has led to the development of numerous indazole-containing drugs with significant anti-cancer activity. nih.govrsc.org
Application in Tyrosine Kinase Inhibitor Research (e.g., Pazopanib Derivatives, FLT3)
Derivatives of 3H-indazol-6-amine are fundamental to the structure of several multi-targeted tyrosine kinase inhibitors. researchgate.net A notable example is Pazopanib, a drug used in the treatment of renal cell carcinoma and soft tissue sarcoma, which features a central indazole component. mdpi.compreprints.org The synthesis of Pazopanib and its derivatives often involves N,2,3-trimethyl-2H-indazol-6-amine as a key intermediate. mdpi.comresearchgate.netrroij.comgoogle.com
Research has also focused on developing this compound derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a validated therapeutic target in acute myeloid leukemia (AML). nih.govresearchgate.net For instance, a series of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have shown inhibitory activity against both FLT3 and polo-like kinase 4 (PLK4). nih.gov One derivative, featuring a (4-methylpiperazin-1-yl)pyridin-3-yl substitution, demonstrated potent inhibition of both kinases with IC50 values in the nanomolar range. nih.gov
Further research has led to the development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives as FLT3 inhibitors. nih.gov By optimizing the structure of previous inhibitors, researchers synthesized derivatives with strong inhibitory activity against both wild-type FLT3 and its mutants. nih.gov Compound 8r from this series was particularly potent, with an IC50 of 41.6 nM against FLT3 and even greater activity against FLT3-ITD and FLT3-TKD mutants. nih.govtandfonline.com
Table 1: Inhibitory Activity of Selected this compound Derivatives against Kinases
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
|---|---|---|---|
| Pazopanib Derivative | VEGFR-1, -2, -3, PDGFR-α, -β | Varies | mdpi.compreprints.org |
| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative | PLK4, FLT3 | 29 (PLK4), 27 (FLT3) | nih.gov |
| 8r | FLT3 | 41.6 | nih.govtandfonline.com |
| 8r | FLT3-ITD (W51) | 22.8 | nih.govtandfonline.com |
| 8r | FLT3-TKD (D835Y) | 5.64 | nih.govtandfonline.com |
| ABT-869 | FLT3 (mutant) | 4-6 | nih.gov |
Exploration in Akt Inhibitor Development
The serine/threonine kinase Akt is a crucial regulator of cell growth and survival, making it a significant target in cancer therapy. nih.govucsf.edu Indazole-based scaffolds have been instrumental in the development of selective Akt inhibitors. nih.gov Researchers have developed a class of indazole-based inhibitors that are effective against analog-sensitive (AS) versions of all three Akt isoforms (Akt1, Akt2, and Akt3). nih.govucsf.edu
One such inhibitor, a 7-substituted version of the Abbott Labs Akt inhibitor A-443654, termed PrINZ, was synthesized to selectively inhibit a single kinase isoform. nih.gov This chemical genetics approach allows for a detailed investigation of the specific roles of each Akt isoform in both normal physiology and disease. nih.govucsf.edu
Antimicrobial and Antiproliferative Research Investigations (In Vitro Focus)
Indazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and antiproliferative effects. nih.govresearchgate.net
In Vitro Antiproliferative Activity against Cancer Cell Lines
Numerous studies have highlighted the in vitro antiproliferative activity of this compound derivatives against a variety of cancer cell lines. rsc.orgmdpi.com For example, a series of indazole-pyrimidine derivatives showed significant cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colorectal cancer) cell lines. mdpi.com Compounds 4f and 4i from this series were particularly effective against the MCF-7 cell line, with IC50 values of 1.629 µM and 1.841 µM, respectively. mdpi.com
Another study reported on a series of polysubstituted indazoles with significant antiproliferative activity against A2780 (ovarian carcinoma) and A549 cell lines, with IC50 values ranging from 0.64 to 17 µM. researchgate.netnih.gov Further testing on additional cell lines, including IMR32, MDA-MB-231, and T47D, confirmed their antiproliferative effects. researchgate.netnih.gov
Table 2: In Vitro Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2f | 4T1 (breast cancer) | 0.23 | rsc.orgresearchgate.net |
| 2f | HepG2 (liver cancer) | 0.80 | rsc.org |
| 2f | MCF-7 (breast cancer) | 0.34 | rsc.org |
| 4f | MCF-7 (breast cancer) | 1.629 | mdpi.com |
| 4i | MCF-7 (breast cancer) | 1.841 | mdpi.com |
| Polysubstituted Indazoles | A2780 (ovarian), A549 (lung) | 0.64 - 17 | researchgate.netnih.gov |
Evaluation of Antibacterial Properties
The antibacterial potential of indazole derivatives has also been a subject of investigation. growingscience.comresearchgate.net A study on novel indazole derivatives reported that compounds substituted at the 5th and 6th position of the indazole ring showed promising antibacterial activity, with a minimum inhibitory concentration (MIC) of 50µg/mL against certain bacterial strains. researchgate.net These compounds are being explored as potential inhibitors of DNA gyrase B. researchgate.net
Another series of 6-(Aryl)-4-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]-2,3,4,5-tetrahydro-indazol-3-one derivatives were synthesized and screened for their antibacterial activity. growingscience.com Compounds 3b and 3c in this series showed good activity against Bacillus subtilis. growingscience.com
Research on Modulators of Enzyme Activity (In Vitro Focus)
Beyond kinase inhibition, this compound derivatives have been researched as modulators of other enzymes. Some indazole derivatives have been identified as inhibitors of enzymes involved in inflammatory pathways, such as nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes.
Additionally, research has explored 3-substituted 1H-indazoles for their ability to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Two derivatives, 121 and 122 , demonstrated potent inhibitory activity with IC50 values of 720 and 770 nM, respectively. nih.gov The presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for their inhibitory effects. nih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Research
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment. nih.govfortislife.com It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, inhibit the proliferation and function of effector T-cells, allowing cancer cells to evade immune surveillance. nih.govfortislife.com Consequently, IDO1 has emerged as a significant target for cancer immunotherapy, prompting the development of small molecule inhibitors. nih.govtandfonline.com
Derivatives of 6-aminoindazole have been a focal point in the design of novel IDO1 inhibitors. researchgate.netnih.gov Research has shown that the indazole scaffold can effectively interact with the active site of the IDO1 enzyme. researchgate.netmdpi.com For instance, a series of novel 1,3-dimethyl-6-amino indazole derivatives were designed and synthesized as potential IDO1 inhibitors. nih.gov Among these, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated a remarkable ability to suppress IDO1 expression in a concentration-dependent manner. nih.gov
The active site of the IDO1 enzyme is characterized by a heme group and two hydrophobic pockets, designated as pocket A and pocket B. researchgate.net Molecular docking studies have provided valuable insights into how indazole derivatives bind within this active site. The indazole scaffold of these inhibitors often interacts with residues in pocket A. researchgate.net
For example, docking studies of N′-hydroxyindazolecarboximidamides revealed that the hydroxyl group of the hydroxyamidine moiety can form a covalent bond with the heme iron. nih.gov The substituted phenyl group of these derivatives typically binds within the hydrophobic pocket A, which is composed of amino acid residues such as Tyr126, Cys129, Val130, Phe163, Phe164, Leu234, Gly262, and Ala264. nih.gov The interaction of the 1H-indazole motif with the ferrous ion of the heme and the hydrophobic pockets A and B is considered crucial for the inhibitory activity of these compounds. mdpi.com
Hydrogen bonding plays a critical role in the inhibitory activity of this compound derivatives against IDO1. The N-H group of the indazole ring is often involved in forming hydrogen bond complexes within the active site. nih.gov Previous studies have indicated that the 6-NH group in the 6-aminoindazole template can form a hydrogen bond with the 7-propionate of the heme ion. researchgate.net
The importance of this hydrogen bonding capability is highlighted by experiments where the N-hydrogen of the indazole moiety was replaced. For instance, an N-methylated indazole compound showed no inhibitory activity against IDO1, supporting the hypothesis that a hydrogen bonding network is critical for inhibition. nih.gov Furthermore, some derivatives can form additional intramolecular hydrogen bonds that enhance their binding affinity to the IDO1 enzyme. nih.gov Docking models have shown interactions such as a hydrogen bond between an aniline (B41778) NH and the oxygen of a hydroxyamidine, and between the nitrogen of the hydroxyamidine and the NH of the indazole. nih.gov
Cyclooxygenase-2 (COX-2) and Cytokine Modulation Studies
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the synthesis of prostaglandins, which are mediators of inflammation and pain. brieflands.com The inhibition of COX-2 is a major target for anti-inflammatory drugs. Several indazole derivatives have been investigated for their potential to inhibit COX-2 and modulate inflammatory cytokines.
In one study, a series of 2,3-diphenyl-2H-indazole derivatives were evaluated for their anti-inflammatory potential. mdpi.com Compounds 18, 21, 23, and 26 from this series displayed in vitro inhibitory activity against human COX-2. mdpi.com Docking calculations for these compounds suggested a binding mode similar to that of rofecoxib, a known COX-2 inhibitor. mdpi.com This suggests that the indazole scaffold can be a valuable framework for developing new anti-inflammatory agents that target COX-2. mdpi.com
Furthermore, some indazole derivatives have been shown to modulate the production of inflammatory cytokines. For example, a potent and highly selective inhibitor of RIP2 kinase, which contains an indazole moiety, was found to inhibit the production of tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) in human biopsy samples from patients with Crohn's disease and ulcerative colitis. mdpi.com
Indazole Scaffold as a Privileged Structure in Bioactive Compound Development
The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely regarded as a "privileged structure" in medicinal chemistry. samipubco.compnrjournal.com This designation stems from its structural versatility and its ability to interact with a wide range of biological targets, making it a valuable framework for the discovery and development of new drugs. samipubco.com The adaptability of the indazole core allows it to mimic naturally occurring biomolecules and bind to diverse protein targets, including enzymes, G-protein-coupled receptors (GPCRs), and ion channels. samipubco.com
Broad Biological Activity Spectrum (e.g., Antiviral, Antifungal, Anti-inflammatory)
The privileged nature of the indazole scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. These activities include anti-inflammatory, antimicrobial, antiviral, and antifungal properties. mdpi.comsamipubco.comresearchgate.net
Anti-inflammatory: As previously mentioned, indazole derivatives have shown significant anti-inflammatory activity through mechanisms such as COX-2 inhibition. mdpi.combiotech-asia.org Commercially available anti-inflammatory drugs like benzydamine (B159093) contain the 1H-indazole scaffold. researchgate.net
Antimicrobial and Antifungal: Numerous studies have reported the antimicrobial and antifungal activities of indazole derivatives. mdpi.comresearchgate.net For example, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. mdpi.com Other research has focused on synthesizing new indazole derivatives to explore their potential against various bacterial and fungal strains. researchgate.net
Antiviral: The indazole nucleus is also found in compounds with antiviral properties, including activity against HIV. samipubco.comresearchgate.net
The following table summarizes the diverse biological activities of some indazole derivatives:
| Biological Activity | Example Compound Class/Derivative | Reference |
| Anti-inflammatory | 2,3-diphenyl-2H-indazole derivatives | mdpi.com |
| Benzydamine | researchgate.net | |
| Antifungal | 2,3-diphenyl-2H-indazole derivatives | mdpi.com |
| Antiviral (Anti-HIV) | Indazole derivatives | samipubco.comresearchgate.net |
| Antiprotozoal | 2,3-diphenyl-2H-indazole derivatives | mdpi.com |
Development of Novel Polyheterocycles
The versatility of the indazole scaffold has been further exploited in the synthesis of novel polyheterocyclic compounds. These complex structures are often developed through multicomponent reactions, which allow for the efficient construction of diverse molecular architectures. mdpi.comresearchgate.net
For instance, isocyanide-based multicomponent reactions have been successfully used to construct indazole-related polyheterocycles. mdpi.com One such method involves a Ugi four-component reaction followed by an intramolecular Ullmann reaction to create indazolo-fused quinoxalinones. mdpi.comresearchgate.net Another approach, the Groebke–Blackburn–Bienaymé (GBB) reaction, has been used to synthesize novel 2-aryl-5H-imidazo[1,2-b]indazol-3-amine derivatives. mdpi.com These synthetic strategies have expanded the chemical space of indazole-based compounds, leading to the discovery of molecules with potential applications in various therapeutic areas, including cancer treatment. mdpi.com The development of these novel polyheterocycles highlights the ongoing importance of the indazole scaffold in medicinal chemistry and drug discovery. researchgate.netacs.org
Molecular Docking and Ligand-Enzyme Interaction Studies
Molecular docking and ligand-enzyme interaction studies are pivotal computational techniques in medicinal chemistry for elucidating the binding mechanisms of potential drug candidates. These methods predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein, to form a stable complex. For derivatives of this compound, these studies have been instrumental in understanding their structure-activity relationships (SAR) and in guiding the rational design of more potent and selective inhibitors for various therapeutic targets.
Research has demonstrated that the indazole nucleus, a key feature of these derivatives, often acts as a crucial scaffold for establishing key interactions within the active sites of target enzymes. tandfonline.com These interactions typically include hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-enzyme complex and are essential for biological activity.
Interaction with Kinase Targets
A significant area of investigation for indazole derivatives has been in the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
One study focused on a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). tandfonline.com Molecular docking of the most potent compound, 8r , into the ATP binding site of FLT3 (PDB: 4RT7) revealed critical interactions. The amino hydrogen of the indazole ring formed a hydrogen bond with the amide oxygen of Cys694, while the amide linker's N-H group bonded with the oxygen of Asp829. tandfonline.com This highlights the indazole moiety's role as a hinge-binder. tandfonline.com Furthermore, the benzimidazole (B57391) ring engaged in π-π stacking with Phe691 and Phe830, and a π-cation interaction was observed between the piperazine (B1678402) ring and His809, enhancing binding affinity. tandfonline.com
Similarly, docking studies on 1H-indazol-3-amine derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) showed that the N-H of the indazole ring formed a hydrogen bond with the amino acid residue Glu562. rsc.org The nitrogen atom of the indazole and the N-H of an amide linker also interacted with Ala564, anchoring the compound in the ATP-binding pocket. rsc.org
| Derivative Class | Target Enzyme | PDB Code | Key Interacting Residues | Observed Interactions | Potency (IC₅₀) of Lead Compound |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (Cmpd 8r) | FLT3 | 4RT7 | Cys694, Asp829, Phe691, Phe830, His809 | Hydrogen bonds, π-π stacking, π-cation interaction | 41.6 nM (FLT3) tandfonline.com |
| 1H-indazol-3-amine derivatives (Cmpds 14b, 14c) | FGFR1 | 4ZSA | Glu562, Ala564 | Hydrogen bonds, Hydrophobic interactions | < 4.1 nM (Cmpd 27a) rsc.org |
| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one | PLK4, FLT3 | - | - | - | 0.0024 µM (PLK4, Cmpd 62d) rsc.org |
Data sourced from multiple research studies detailing kinase inhibition by indazole derivatives. tandfonline.comrsc.org
Interaction with Other Enzyme Systems
The therapeutic potential of indazole derivatives extends beyond kinase inhibition. Studies have explored their interactions with enzymes from infectious pathogens and those involved in other physiological processes.
In the search for new antileishmanial agents, 3-chloro-6-nitro-1H-indazole derivatives were docked against Leishmania infantum trypanothione (B104310) reductase (TryR, PDB: 2JK6), an enzyme crucial for the parasite's survival. tandfonline.comnih.gov The docking results for active compounds showed stable binding within the enzyme's active site, characterized by a network of hydrophobic and hydrophilic interactions. nih.gov For instance, the higher activity of one derivative over another was attributed to an additional stabilizing interaction between a chlorine atom on the phenyl group and the CO group of ALA159. tandfonline.com
Another area of research involved the design of indazole derivatives as inhibitors of DNA gyrase, an essential bacterial enzyme. sciforum.net Molecular docking of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives against the E. coli DNA gyrase (PDB: 1KZN) was performed to understand their binding mode and antibacterial potential. sciforum.net
Furthermore, indazole derivatives have been evaluated as inhibitors of human pancreatic α-amylase in the context of diabetes research. Molecular docking studies confirmed that these compounds interact with the enzyme's active site (PDB: 1B2Y) with significant binding energies, ranging from -9.0 to -10.6 kcal/mol. researchgate.net
| Derivative Class | Target Enzyme | PDB Code | Key Interacting Residues | Binding Energy/Potency (IC₅₀) of Lead Compound |
| 3-chloro-6-nitro-1H-indazole (Cmpd 5) | Trypanothione Reductase (TryR) | 2JK6 | ALA159 | 4 µM tandfonline.comnih.gov |
| 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one | DNA Gyrase (E. coli) | 1KZN | - | - |
| Indazole derivatives | Human Pancreatic α-amylase | 1B2Y | - | -9.0 to -10.6 kcal/mol researchgate.net |
| 3-Carboxamide indazoles (Cmpds 8v, 8w, 8y) | Renal Cancer-Related Protein | 6FEW | - | Highest Binding Energies nih.gov |
| Indazol-pyrimidine derivatives (Cmpds 4f, 4i) | Caspase-3 | - | - | 1.629 µM (MCF-7, Cmpd 4f) nih.gov |
Data compiled from studies on various enzyme targets for indazole derivatives. tandfonline.comnih.govsciforum.netresearchgate.netnih.govnih.gov
Q & A
Q. What are the common synthetic routes for 3H-Indazol-6-amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, 1,3-dimethyl-6-nitro-1H-indazole derivatives are synthesized by reacting precursors like 3-methyl-6-nitro-1H-indazole with dimethyl carbonate in DMF using triethylene diamine as a catalyst at 353 K for 10 hours . Yield optimization can be achieved by:
- Adjusting solvent polarity (e.g., DMF vs. THF) to enhance solubility.
- Optimizing catalyst loading (e.g., Pd(dppf)Cl₂ in Suzuki-Miyaura cross-couplings) .
- Controlling temperature and reaction time to minimize side products.
Table 1 : Synthesis Optimization Variables
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the planar geometry and hydrogen-bonding networks. For instance, the structure of 1,3-dimethyl-1H-indazol-6-amine was confirmed with an R factor of 0.055, showing N–H⋯N hydrogen bonds critical for crystal packing . Key steps include:
- Growing high-purity single crystals via slow evaporation.
- Collecting diffraction data at 293 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refining structures using software like SHELXL to achieve mean C–C bond deviations <0.003 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-cancer vs. antimicrobial effects) may arise from variations in assay conditions or substituent effects. To address this:
- Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control groups.
- Perform structure-activity relationship (SAR) studies: Modify substituents (e.g., 6-amino vs. 6-nitro groups) and compare IC₅₀ values .
- Validate mechanisms: Use techniques like Western blotting to confirm target protein inhibition (e.g., kinase assays for anti-cancer activity) .
Q. What computational strategies are effective in predicting the binding modes of this compound derivatives with target proteins?
- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are critical. For example:
- Docking : Use AutoDock Vina to predict interactions between the indazole core and ATP-binding pockets (e.g., CDK inhibitors). Prioritize compounds with ΔG < -8 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
- Free Energy Calculations : Apply MM/GBSA to rank derivatives based on binding affinity .
Methodological Considerations for Data Analysis
Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
Q. What strategies improve the metabolic stability of this compound-based drug candidates?
- Methodological Answer : Address metabolic vulnerabilities via:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask amino groups with acetyl or PEGylated moieties to enhance plasma half-life .
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) to identify metabolic hotspots and guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
